molecular formula C8H9BO2 B580017 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol CAS No. 19206-51-0

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol

Cat. No.: B580017
CAS No.: 19206-51-0
M. Wt: 147.968
InChI Key: CKEWCFGVNDVQSC-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is a heterocyclic compound that contains both boron and oxygen within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol typically involves the reduction of carboxylic esters. One common method includes the reduction of the carboxylic ester to form the desired compound, which can then be nitrated using nitric acid to provide cyclic boronates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various boronic acid derivatives.

    Reduction: Reduction reactions can yield different hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, hydroxy derivatives, and substituted aromatic compounds .

Scientific Research Applications

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol involves its interaction with molecular targets such as enzymes. For example, it has been shown to form complexes with human carbonic anhydrase I and II, which are enzymes involved in the regulation of pH and fluid balance in tissues . The compound’s boron atom plays a crucial role in these interactions, facilitating the formation of stable complexes with the enzyme active sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is unique due to its specific ring structure that incorporates both boron and oxygen atoms. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-hydroxy-3,4-dihydro-2,1-benzoxaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEWCFGVNDVQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2CCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657158
Record name 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19206-51-0
Record name 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-[2-(2-bromo-phenyl)-ethoxy]-tetrahydro-pyran (1.0 g, 3.5 mmol, 1.0 eq.) in THF (20 mL) at −78° C. was slowly added BuLi (2.4 mL, 2.5 M solution in THF, 3.8 mmol, 1.1 eq.) under nitrogen atmosphere. Triisopropyl borate (1.2 mL, 5.25 mmol, 1.5 eq.) was then added and the mixture was allowed to warm to room temperature gradually and stirred overnight. After carefully adding HCl (10 mL, 6N), the yellowish solution was stirred at room temperature for another 1 h and then poured into a mixture of EtOAc (30 mL) and H2O (20 mL). The layers were separated and the aqueous phase was extracted with EtOAc (3×30 mL). Combined organic extracts was washed with H2O (50 mL), brine (50 mL), dried over MgSO4, filtered and the filtrate was concentrated under reduced pressure. The oily residue was applied to silica chromatography eluting with EtOAc/Heptanes (0:100 to 100:0) to give 3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol as a light yellow solid. 1H NMR (acetone) δ: 7.73 (d, J=7.2 Hz, 1H), 7.33-7.39 (m, 1H), 7.15-7.26 (m, 3H), 4.10 (t, J=6.0 Hz, 2H), 2.88 (t, J=6.0 Hz, 2H). Amount obtained 497 mg, 95.9% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

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